molecular formula C11H14FN B12944592 (S)-Cyclobutyl(3-fluorophenyl)methanamine

(S)-Cyclobutyl(3-fluorophenyl)methanamine

Cat. No.: B12944592
M. Wt: 179.23 g/mol
InChI Key: WYAWCLOFRPRETF-NSHDSACASA-N
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Description

(S)-Cyclobutyl(3-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclobutyl group attached to a 3-fluorophenyl ring through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclobutyl(3-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutyl bromide and 3-fluorobenzylamine.

    Nucleophilic Substitution: Cyclobutyl bromide undergoes nucleophilic substitution with 3-fluorobenzylamine in the presence of a base such as sodium hydride or potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by efficient chiral resolution techniques. The use of continuous flow reactors and automated chromatography systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclobutyl(3-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-Cyclobutyl(3-fluorophenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-Cyclobutyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluorophenyl)ethanamine: Similar structure but with an ethanamine linkage instead of a methanamine linkage.

    (3-Ethyl-4-fluorophenyl)methanamine: Similar structure with an ethyl group instead of a cyclobutyl group.

Uniqueness

(S)-Cyclobutyl(3-fluorophenyl)methanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(S)-cyclobutyl-(3-fluorophenyl)methanamine

InChI

InChI=1S/C11H14FN/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8,11H,1,3-4,13H2/t11-/m0/s1

InChI Key

WYAWCLOFRPRETF-NSHDSACASA-N

Isomeric SMILES

C1CC(C1)[C@@H](C2=CC(=CC=C2)F)N

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N

Origin of Product

United States

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